N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

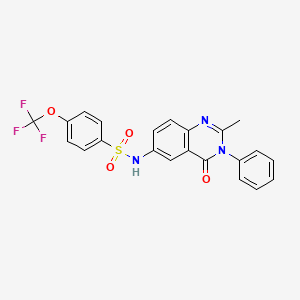

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a quinazolinone core fused with a trifluoromethoxy-substituted benzenesulfonamide group. The quinazolinone scaffold is characterized by a 4-oxo group at position 4, a phenyl substituent at position 3, and a methyl group at position 2, while the benzenesulfonamide moiety is modified with a trifluoromethoxy (-OCF₃) group at the para position.

The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and nucleophilic substitutions, as seen in analogous sulfonamide-triazole derivatives (e.g., compounds [4–15] in ). Structural confirmation relies on spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, MS) and elemental analysis, with advanced crystallographic tools like SHELX software () aiding in precise structural determination.

Properties

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O4S/c1-14-26-20-12-7-15(13-19(20)21(29)28(14)16-5-3-2-4-6-16)27-33(30,31)18-10-8-17(9-11-18)32-22(23,24)25/h2-13,27H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLYUWHDOEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with a sulfonamide moiety and a trifluoromethoxy group. Its molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- COX Inhibition : The compound has shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. A study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

- Antioxidant Activity : Compounds structurally similar to this quinazolinone have demonstrated antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells .

- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that derivatives of this compound might exhibit strong AChE inhibitory activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| COX-2 Inhibition | 47.1% inhibition at 20 μM | |

| Antioxidant Activity | Significant reduction in oxidative stress | |

| AChE Inhibition | Potent inhibition in vitro |

Case Study: COX Inhibitory Activity

In a study examining various quinazolinone derivatives, it was found that the presence of specific substituents on the phenyl rings significantly impacted COX inhibitory activity. The compound's structure was confirmed using NMR and mass spectrometry, supporting its potential as an anti-inflammatory agent .

Case Study: Neuroprotective Potential

Another study explored the neuroprotective effects of related compounds in models of oxidative stress. The compounds demonstrated the ability to reduce neuronal cell death and improve cognitive function in animal models, highlighting their potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing quinazoline moieties exhibit promising anticancer activities. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inducing apoptosis (programmed cell death)

- Inhibiting cell proliferation

- Targeting specific signaling pathways involved in cancer progression

In a study examining related compounds, it was found that modifications to the quinazoline structure significantly impacted their efficacy against cancer cells, suggesting that N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide could be developed as a potential anticancer agent .

Antimicrobial Activity

The sulfonamide group in this compound may contribute to antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies on similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Drug Development

The unique structural features of this compound position it as a candidate for further drug development. Its ability to target multiple pathways in cancer cells makes it an attractive option for combination therapies.

Diagnostic Tools

Due to its specific interactions with biological targets, modifications of this compound could be utilized in the development of diagnostic tools for diseases where these targets are upregulated or mutated.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the synthesis of quinazoline derivatives which demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The study concluded that further exploration of similar compounds could yield effective therapeutic agents .

- Antimicrobial Efficacy : A comparative analysis of sulfonamide derivatives indicated that certain modifications enhanced their antibacterial activity significantly against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be optimized for increased efficacy .

Comparison with Similar Compounds

Table 1: Key IR Spectral Comparisons

| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |

|---|---|---|---|

| Target Quinazolinone* | ~1680 (4-oxo) | N/A | 3150–3319 |

| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |

| 1,2,4-Triazoles [7–9] | Absent | 1247–1255 | 3278–3414 |

*Inferred data based on analogous quinazolinones; experimental values may vary.

The absence of C=O in triazoles [7–9] (due to cyclization) contrasts with the prominent 4-oxo group in the target compound. Both classes exhibit NH stretches, but the triazoles show higher-frequency NH bands (3278–3414 cm⁻¹ vs. 3150–3319 cm⁻¹ in hydrazinecarbothioamides), reflecting differences in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example, analogous sulfonamide compounds are synthesized by refluxing intermediates (e.g., substituted benzaldehyde derivatives) with sulfonating agents in ethanol or dichloromethane under acidic conditions, followed by purification via recrystallization or column chromatography . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1 molar equivalents) are critical for yield optimization.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to identify aromatic protons and trifluoromethoxy groups), mass spectrometry (HRMS for molecular ion verification), and HPLC (purity >95%). For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities. Analogous studies on sulfonamide derivatives emphasize the importance of TLC monitoring during synthesis .

Intermediate Research Questions

Q. How do reaction conditions influence the stability of the trifluoromethoxy group during derivatization?

- Methodological Answer : The trifluoromethoxy group is sensitive to hydrolysis under strongly acidic/basic conditions. Stability studies on similar compounds recommend neutral pH (6–8) and inert atmospheres (N2/Ar) during reactions. Kinetic analysis via UV-Vis spectroscopy or HPLC can track degradation products, with activation energy calculations guiding process optimization .

Q. What strategies mitigate byproduct formation in the quinazolinone-sulfonamide coupling step?

- Methodological Answer : Byproducts often arise from incomplete cyclization or competing sulfonamide cross-reactivity. Strategies include:

- Temperature modulation : Slow heating (2°C/min) to 80°C minimizes side reactions.

- Catalytic additives : Triethylamine or NaHCO3 neutralizes HCl byproducts in nucleophilic substitutions .

- Protecting groups : Temporary protection of the quinazolinone NH group with Boc or Fmoc enhances regioselectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against specific enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Key parameters include:

- Ligand preparation : Protonation states adjusted via Epik at physiological pH.

- Binding affinity validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC50 values may stem from assay variability (e.g., cell line heterogeneity, incubation time). A split-plot design with standardized controls (e.g., doxorubicin as a positive control) and ANOVA statistical analysis can isolate confounding variables. For example, replicate experiments (n ≥ 3) with fixed cell passage numbers reduce inter-assay variability .

Q. How does the compound’s electronic configuration influence its pharmacokinetic properties?

- Methodological Answer : The trifluoromethoxy group’s electron-withdrawing nature enhances metabolic stability but reduces solubility. DFT calculations (Gaussian 09) quantify HOMO-LUMO gaps and logP values, while Caco-2 cell assays measure permeability. Data from analogous compounds suggest formulation with cyclodextrins or PEGylation to improve bioavailability .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous buffers) and pH. A phase solubility diagram (Higuchi method) in buffered solutions (pH 1.2–7.4) identifies optimal dissolution conditions. For example, sulfonamides often exhibit pH-dependent solubility due to ionization of the sulfonamide NH group .

Q. How to reconcile variations in reported cytotoxicity across tumor models?

- Methodological Answer : Tumor-specific factors (e.g., overexpression of efflux pumps, hypoxia) alter drug response. Combinatorial screening (NCI-60 panel) with pathway enrichment analysis (KEGG/GO) identifies context-dependent mechanisms. Dose-response curves (0.1–100 µM) in 3D spheroid models improve clinical relevance compared to 2D monolayers .

Methodological Appendices

Table 1 : Key Synthetic Parameters for Analogous Compounds

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Solvent Polarity | ε = 24–37 (e.g., DCM) | |

| Purification Method | Silica gel chromatography |

Table 2 : Common Analytical Benchmarks

| Technique | Critical Metrics | Evidence Source |

|---|---|---|

| 1H NMR | δ 7.2–8.1 ppm (aromatic) | |

| HRMS | m/z ± 0.001 Da | |

| HPLC Purity | Retention time ± 0.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.